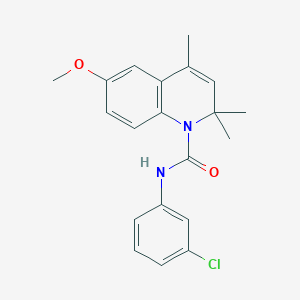
4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. Its structure features a triazole ring, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Butanamide Group: This step involves the reaction of the triazole intermediate with a butanoyl chloride or butanoic acid derivative under basic conditions.
Introduction of the 4-ethylphenoxy Group: The final step involves the nucleophilic substitution reaction where the triazole-butanamide intermediate reacts with 4-ethylphenol in the presence of a suitable base.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that maximize solubility and minimize environmental impact.
Process Optimization: Implementing continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or triazole moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable for creating stable, bioactive compounds.
Biology
In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical interactions due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as antifungal, antibacterial, or anticancer agents. The triazole ring is a common motif in many pharmaceuticals due to its stability and ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.
Mecanismo De Acción
The mechanism of action of 4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions or active sites in proteins, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-ethylphenoxy)-N-(1H-1,2,3-triazol-4-yl)butanamide: Similar structure but with a different triazole isomer.
4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)pentanamide: Similar structure but with a longer carbon chain.
4-(4-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the phenoxy ring and the butanamide chain linked to the triazole ring provide a unique set of interactions and reactivity patterns compared to its analogs.
Propiedades
Fórmula molecular |
C14H18N4O2 |
|---|---|
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
4-(4-ethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C14H18N4O2/c1-2-11-5-7-12(8-6-11)20-9-3-4-13(19)17-14-15-10-16-18-14/h5-8,10H,2-4,9H2,1H3,(H2,15,16,17,18,19) |
Clave InChI |
FAQHOTZZEASTMR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12135957.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12135959.png)

![3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12135965.png)
![N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135966.png)
![(2Z)-2-(4-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135974.png)
![2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide](/img/structure/B12135992.png)
![(2Z)-6-(4-fluorobenzyl)-2-(furan-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135995.png)
![3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136000.png)

![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12136008.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136009.png)
![2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide](/img/structure/B12136010.png)
![5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136019.png)
